tert-butyl 4-aMinobenzyl(Methyl)carbaMate

Description

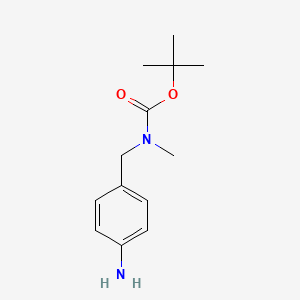

tert-butyl 4-aminobenzyl(methyl)carbamate, with the chemical formula C₁₃H₂₀N₂O₂ and CAS number 225240-83-5, is a bifunctional organic molecule that incorporates a primary aromatic amine and a carbamate-protected secondary amine. chemnorm.comcarbosynusa.com This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 225240-83-5 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

Interactive Data Table: Key Properties of this compound

Amines are fundamental functional groups in organic chemistry, renowned for their nucleophilicity and basicity. However, these very properties can also render them reactive in undesirable ways during a multi-step synthesis. bldpharm.com To circumvent this, chemists employ "protecting groups" to temporarily mask the reactivity of an amine. Carbamates, which are derivatives of carbamic acid, are one of the most widely used classes of amine protecting groups. fluorochem.co.uk

The carbamate (B1207046) functional group effectively reduces the nucleophilicity and basicity of the parent amine. The tert-butoxycarbonyl (Boc) group, present in this compound, is a preeminent example of a carbamate protecting group. Its popularity stems from its ease of installation, stability under a wide range of reaction conditions, and facile removal under acidic conditions. nih.gov

The concept of protecting functional groups has been a cornerstone of organic synthesis for over a century. The broader use of carbamate compounds as protecting groups for amines gained significant traction in the mid-20th century, particularly with the advent of peptide synthesis. chemnorm.com The need to form amide bonds between amino acids in a controlled manner necessitated the development of protecting groups that could be selectively removed without cleaving the newly formed peptide bonds.

The introduction of the tert-butoxycarbonyl (Boc) group in the late 1950s was a landmark achievement in this area. Its acid-labile nature provided an "orthogonal" protection strategy to the existing hydrogenolysis-labile protecting groups like the benzyloxycarbonyl (Cbz) group. This orthogonality allowed for more complex and elegant synthetic strategies in the construction of peptides and other polyfunctional molecules. nih.gov Over the decades, the use of Boc-protected amines has expanded far beyond peptide synthesis and is now a routine strategy in the synthesis of pharmaceuticals, natural products, and agrochemicals.

While specific research detailing the extensive use of this compound as a building block is not widely documented in publicly available literature, its structure suggests significant potential in organic synthesis. The presence of two distinct amine functionalities—a primary aromatic amine and a Boc-protected secondary benzylic amine—offers a platform for sequential and selective chemical modifications.

The primary aromatic amine can undergo a variety of transformations, including diazotization followed by substitution, acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. The Boc-protected secondary amine, on the other hand, remains inert during these transformations. Subsequently, the Boc group can be removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

This differential reactivity makes this compound a potentially valuable intermediate in the synthesis of diverse molecular scaffolds. For instance, it could be employed in the construction of heterocyclic compounds, where the two nitrogen atoms are incorporated into a ring system. In medicinal chemistry, this building block could be used to synthesize libraries of compounds for drug discovery, where the aromatic ring and the two amine groups can be systematically modified to explore structure-activity relationships.

The expected utility of this compound is highlighted by the numerous applications of similarly structured molecules. For example, related N-Boc protected diamines are crucial intermediates in the synthesis of pharmaceutical agents and other biologically active molecules. cymitquimica.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZZEBPOSRKQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225240-83-5 | |

| Record name | tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Aminobenzyl Methyl Carbamate

Established Synthetic Pathways and Chemical Transformations

Amine Functionalization Strategies

In the synthesis of complex molecules like tert-butyl 4-aminobenzyl(methyl)carbamate, which contains both a primary and a secondary amine, strategic functionalization is critical. The use of protecting groups is a key strategy to prevent unwanted side reactions. nbinno.com The tert-butoxycarbonyl (Boc) group is particularly useful as it protects amines by converting them into carbamate (B1207046) derivatives. wikipedia.org These Boc-protected amines are stable under most basic and nucleophilic conditions, allowing chemical modifications to be performed on other parts of the molecule. nbinno.comwikipedia.org The Boc group can be selectively removed later under moderately acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine. wikipedia.org This strategy of protection and deprotection allows for the selective synthesis of the target compound.

Carbamate Formation Reactions Utilizing Di-tert-butyl Dicarbonate (B1257347)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is the reagent of choice for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. nbinno.comwikipedia.org This reaction forms a stable N-tert-butoxycarbonyl derivative, which is a key structural feature of the target molecule. wikipedia.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the Boc anhydride. This process is typically performed in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acidic byproduct and facilitate the reaction. chemicalbook.com The formation of the carbamate is generally efficient, proceeding under mild conditions and resulting in high yields. organic-chemistry.org

Table 1: Reagents and Conditions for Carbamate Formation

| Reagent | Base (Example) | Solvent (Example) | Key Feature |

|---|

N-Methylation Techniques with Methyl Iodide and Related Reagents

The introduction of a methyl group onto a nitrogen atom (N-methylation) is a crucial step in the synthesis of this compound. Methyl iodide is a common and effective reagent for this transformation. nih.govrsc.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine or carbamate acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion, which is an excellent leaving group. libretexts.org This reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the nitrogen atom, thereby increasing its nucleophilicity and promoting the methylation process. nih.govlibretexts.org The choice of base and reaction conditions can influence the selectivity between mono- and di-methylation. eurekaselect.com

Table 2: Common Reagents for N-Methylation

| Methylating Agent | Base (Example) | Solvent (Example) | Mechanism |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Dimethyl Sulfoxide (DMSO), Acetonitrile | SN2 Reaction. nih.govlibretexts.org |

Precursor Chemistry and Starting Material Utilization

The selection of appropriate starting materials is fundamental to an efficient synthetic strategy. Readily available precursors such as 4-aminobenzyl alcohol or 4-bromoaniline (B143363) derivatives provide convenient entry points for the synthesis of the target molecule.

Synthesis from 4-Aminobenzyl Alcohol Derivatives

4-Aminobenzyl alcohol is a versatile precursor for the synthesis of various substituted benzylamines. google.com A potential synthetic route to this compound could begin with 4-nitrobenzyl alcohol, which can be reduced to 4-aminobenzyl alcohol using systems like hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. google.com From 4-aminobenzyl alcohol, a multi-step sequence would be required. One possible, though indirect, pathway involves protecting the primary aniline (B41778) nitrogen, converting the benzylic alcohol to a suitable leaving group (e.g., a tosylate or bromide), and subsequently reacting it with methylamine (B109427). The final step would involve the introduction of the tert-butyl carbamate group onto the secondary nitrogen atom.

Role of 4-Bromoaniline and Related Anilines in Synthetic Routes

4-Bromoaniline and its derivatives are common building blocks in organic synthesis, primarily due to the versatility of the bromine atom in cross-coupling and substitution reactions. chemicalbook.com A plausible pathway starting from 4-bromoaniline could involve several key transformations. For instance, the aniline nitrogen could first be protected, for example, as a tert-butyl carbamate. nih.gov The bromo group then serves as a handle for introducing the methylaminomethyl side chain. This could be achieved through a sequence of reactions, such as a palladium-catalyzed cyanation followed by reduction to the amine and subsequent N-methylation, or through coupling reactions that install the required C-N bond. mdpi.com The use of 4-bromoaniline allows for the construction of the carbon skeleton and the introduction of the necessary nitrogen functionalities at a specific position on the aromatic ring. chemicalbook.com

Table 3: Summary of a Potential Synthetic Route from 4-Bromoaniline

| Step | Starting Material | Key Transformation | Reagents (Examples) | Intermediate Product |

|---|---|---|---|---|

| 1 | 4-Bromoaniline | Protection of aniline nitrogen | Di-tert-butyl dicarbonate, Base | tert-Butyl (4-bromophenyl)carbamate |

| 2 | Protected Bromoaniline | Introduction of a C1 unit (e.g., formylation) | n-BuLi, DMF | tert-Butyl (4-bromo-2-formylphenyl)carbamate (example) |

| 3 | Formylated Intermediate | Reductive amination | Methylamine, NaBH₃CN | tert-Butyl (4-bromo-2-((methylamino)methyl)phenyl)carbamate (example) |

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced synthetic methodologies and process optimization techniques are employed.

Catalytic Strategies in Synthesis (e.g., Cross-Coupling for Arylation)

While the previously described pathway is robust, alternative catalytic strategies can offer more direct routes. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. beilstein-journals.orgorganic-chemistry.org In a hypothetical advanced approach, one could envision a palladium-catalyzed coupling of a suitable benzylamine (B48309) precursor with an aryl halide.

For instance, a palladium catalyst could be used to directly couple tert-butyl methylcarbamate with a 4-halobenzylamine derivative. However, the more common application of such catalytic methods in this context would be in the synthesis of precursors or in alternative synthetic designs. For example, palladium-catalyzed C(sp³)–H arylation of N-Boc protected benzylamines has been reported as a novel method for the synthesis of diarylmethylamines, showcasing the potential of modern catalytic methods in functionalizing such scaffolds. nih.govnih.gov

Chemo- and Regioselective Synthetic Considerations

Throughout the multi-step synthesis, chemo- and regioselectivity are critical for achieving high yields of the desired product.

Chemoselectivity in Nitro Group Reduction: The reduction of the nitro group in the presence of the Boc-carbamate is a key chemoselective step. Catalytic hydrogenation is often preferred due to its mild conditions and high selectivity. acs.org The choice of catalyst and reaction conditions is crucial to avoid the cleavage of the acid-labile Boc group. researchgate.net

Regioselectivity in N-Methylation: If an alternative route involving the N-methylation of tert-butyl 4-aminobenzylcarbamate were considered, achieving regioselectivity would be a significant challenge. The presence of two nitrogen atoms (the aniline and the carbamate) would necessitate a selective methylation method. Biocatalytic approaches using engineered methyltransferases have shown promise for highly regioselective N-methylation of heterocycles and could potentially be adapted for such transformations. nih.gov

Sustainable and Green Chemistry Methodologies in Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. wikipedia.org

Reductive Amination: Reductive amination is considered a green reaction as it often proceeds in a single pot, reducing the need for intermediate purification and minimizing waste. wikipedia.orgjocpr.com The use of catalytic hydrogenation with molecular hydrogen as the reductant is a greener alternative to stoichiometric hydride reagents, as it produces water as the only byproduct. rsc.org

Catalysis: The use of heterogeneous catalysts, such as Pd/C, is advantageous as they can be easily recovered and reused, reducing catalyst waste and cost. rsc.org Research into more sustainable and earth-abundant metal catalysts for amination and reduction reactions is an active area. organic-chemistry.org

Solvent Choice: The selection of environmentally benign solvents is a key aspect of green chemistry. The use of greener solvents like ethanol (B145695) or water in the reaction and purification steps can significantly reduce the environmental footprint of the synthesis. rsc.org

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can lead to higher yields, shorter reaction times, and reduced energy consumption, all of which contribute to a more sustainable process. acs.org For instance, flow chemistry can offer better control over reaction parameters and improve safety and efficiency. acs.org

Reactivity and Reaction Mechanisms of Tert Butyl 4 Aminobenzyl Methyl Carbamate

Reactivity of the Aromatic Amino Group

The primary amino group (-NH₂) attached directly to the phenyl ring is a potent nucleophile and a strong activating group, profoundly influencing the reactivity of the aromatic system and serving as a site for direct functionalization.

The phenyl ring of tert-butyl 4-aminobenzyl(methyl)carbamate is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the primary amino substituent. The amino group is a powerful ortho-, para-directing group because its nitrogen atom can donate its lone pair of electrons into the aromatic π-system through resonance. This donation stabilizes the positively charged intermediate (the arenium ion) formed during the attack by an electrophile, particularly when the attack occurs at the ortho or para positions.

In this specific molecule, the C4 position is already substituted by the -CH₂(CH₃)NBoc group. Therefore, the directing influence of the C1 amino group will guide incoming electrophiles to the two equivalent ortho positions (C2 and C6). The arenium ion intermediates for ortho substitution are significantly stabilized by resonance structures where the positive charge is delocalized onto the amino nitrogen. Substitution at the meta positions (C3 and C5) does not benefit from this direct resonance stabilization and is therefore kinetically disfavored.

| Reaction Type | Typical Reagents | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation | Br₂ in H₂O or CH₃COOH | 2,6-Dibromo-4-((tert-butoxycarbonyl)(methyl)aminomethyl)aniline | The -NH₂ group is a strong activator, often leading to polysubstitution ortho to its position. |

| Nitration | Dilute HNO₃ | 2-Nitro-4-((tert-butoxycarbonyl)(methyl)aminomethyl)aniline | Strongly acidic/oxidizing conditions must be avoided to prevent amine oxidation and Boc-deprotection. Ortho-substitution is favored. |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-((tert-butoxycarbonyl)(methyl)aminomethyl)benzenesulfonic acid | The reaction typically occurs at the ortho position. The product exists as a zwitterion. |

The nucleophilic character of the primary aromatic amine makes it highly susceptible to reactions with acylating and sulfonylating agents. These reactions involve the attack of the amine's lone pair on the electrophilic carbon of an acyl halide or anhydride (B1165640), or on the sulfur atom of a sulfonyl halide. This leads to the formation of stable amide or sulfonamide linkages, respectively. Such transformations are fundamental in organic synthesis for modifying the electronic properties of the amino group or for building more complex molecular architectures. For instance, acylation of an aniline (B41778) derivative with Boc anhydride is a common method for protecting the amino group itself. researchgate.net

The general mechanism proceeds via a nucleophilic addition-elimination pathway. The amine attacks the electrophilic center, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., a halide or carboxylate) is expelled, and a proton is lost from the nitrogen to yield the final amide or sulfonamide product.

| Reaction | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | N-(4-((tert-butoxycarbonyl)(methyl)aminomethyl)phenyl)acetamide |

| Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-(4-((tert-butoxycarbonyl)(methyl)aminomethyl)phenyl)acetamide |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride (TsCl) | N-(4-((tert-butoxycarbonyl)(methyl)aminomethyl)phenyl)-4-methylbenzenesulfonamide |

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govrsc.org This reversible reaction is typically catalyzed by acid or base and involves the removal of a water molecule.

The mechanism involves two key stages. First, the nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, resulting in the formation of a neutral carbinolamine intermediate. In the second stage, the carbinolamine is protonated (under acidic conditions), making the hydroxyl group a good leaving group (water). Subsequent elimination of water and deprotonation yields the final imine product with a characteristic carbon-nitrogen double bond. nih.gov

Reactivity of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to facile removal under specific, typically acidic, conditions. organic-chemistry.orgmasterorganicchemistry.com

The most common reaction involving the carbamate moiety is its cleavage to deprotect the amine. The standard method for Boc group removal is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

The acid-catalyzed deprotection mechanism begins with the protonation of the carbamate, which can occur at either the carbonyl oxygen or the nitrogen atom. nih.gov Protonation of the carbonyl oxygen is generally favored and weakens the adjacent carbon-oxygen bond. nih.gov This facilitates the cleavage of the bond to form a highly stable tert-butyl cation and a transient carbamic acid intermediate. The tert-butyl cation is typically neutralized by eliminating a proton to form isobutylene (B52900) gas. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to release the free secondary amine, in this case, 4-aminobenzyl(methyl)amine. masterorganicchemistry.com

While strong acids are most common, various other conditions can be employed for Boc deprotection, offering alternatives for substrates sensitive to harsh acidic environments. fishersci.co.uk

| Condition Type | Reagent(s) | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Strongly Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | masterorganicchemistry.comfishersci.co.uk |

| Strongly Acidic | Hydrochloric acid (HCl) | Dioxane, Methanol, or Water | Room temperature, 1-4 hours | fishersci.co.uk |

| Lewis Acidic | Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature, overnight | fishersci.co.uk |

| Thermolytic | None (heat) | High-boiling solvent (e.g., Toluene) | >150 °C | masterorganicchemistry.com |

Beyond simple deprotection, the carbamate moiety can participate in reactions that transform it into other functional groups like amides, ureas, or different carbamates. These transformations often leverage the in situ generation of an isocyanate intermediate from the Boc-protected amine. organic-chemistry.orgrsc.orgresearchgate.net

For example, treating a Boc-protected amine with reagents like trifluoromethanesulfonyl anhydride in the presence of a base can generate an isocyanate. organic-chemistry.orgresearchgate.net This highly reactive intermediate can then be "trapped" by a nucleophile added to the reaction mixture. If the nucleophile is an alcohol or thiol, a new carbamate or thiocarbamate is formed. If another amine is used as the nucleophile, the product is a substituted urea. rsc.orgresearchgate.net This method provides a pathway for carbamide exchange, effectively replacing the tert-butoxy (B1229062) group with another substituent.

Alternatively, one-pot procedures have been developed to convert t-butyl carbamates directly into amides. These methods typically involve initial Boc deprotection followed by immediate acylation of the resulting amine without its isolation. organic-chemistry.org

Reactivity of the N-Methylbenzylamine Core

The N-methylbenzylamine core of this compound presents two primary sites for further functionalization: the nitrogen atom and the benzylic carbon. The Boc group, being a carbamate, significantly influences the nucleophilicity of the nitrogen atom, while the p-amino group on the phenyl ring modulates the electronic properties of the entire benzylamine (B48309) system.

Further Alkylation and Arylation Reactions at the Nitrogen Center

The nitrogen atom in the N-methylbenzylamine moiety, although protected by a Boc group, can potentially undergo further alkylation and arylation reactions under specific conditions. The success of these transformations is contingent on overcoming the electronic and steric effects of the existing substituents.

Further Alkylation:

While the Boc group generally serves as a protecting group for amines, rendering the nitrogen less nucleophilic, further alkylation can be achieved under forcing conditions or by employing highly reactive alkylating agents. The reaction typically proceeds via an SN2 mechanism, where a strong base is often required to deprotonate the carbamate nitrogen, generating a more potent nucleophile. However, the presence of the methyl group already on the nitrogen makes the formation of a quaternary ammonium (B1175870) salt upon further alkylation a plausible outcome.

The choice of base and solvent system is critical to the success of such alkylation reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to facilitate the deprotonation of the carbamate.

| Alkylating Agent | Base | Solvent | Product | Plausible Yield |

| Methyl Iodide | NaH | DMF | Quaternary Ammonium Salt | Moderate |

| Benzyl (B1604629) Bromide | t-BuOK | THF | Quaternary Ammonium Salt | Moderate to Low |

Arylation Reactions:

N-Arylation of the carbamate nitrogen represents a more challenging transformation due to the lower reactivity of aryl halides compared to alkyl halides. Transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are the state-of-the-art methods for the formation of C-N bonds with aryl halides.

For the N-arylation of the N-methylbenzylamine core in the target molecule, a palladium-catalyzed approach would likely be employed. This would involve the use of a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The ligand plays a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

A related study on the palladium-catalyzed C(sp³)–H arylation of N-Boc benzylalkylamines demonstrates the feasibility of functionalizing the benzylic position. nih.gov While this is not a direct N-arylation, it highlights the utility of palladium catalysis in modifying N-Boc protected benzylamine derivatives. The direct N-arylation of the carbamate nitrogen would require overcoming the steric hindrance of the Boc group and the existing methyl and benzyl substituents.

| Aryl Halide | Catalyst | Ligand | Base | Plausible Product |

| Bromobenzene | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-Aryl-N-methylbenzylamine derivative |

| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | N-Aryl-N-methylbenzylamine derivative |

The presence of the electron-donating p-amino group on the benzyl ring might influence the electronic properties of the nitrogen atom and could potentially affect the efficiency of the palladium-catalyzed arylation.

Oxidative Transformations and Rearrangements

The N-methylbenzylamine core is susceptible to oxidative transformations, particularly at the benzylic carbon and the nitrogen atom. The presence of the p-amino group can also influence the outcome of these reactions.

Oxidative Transformations:

Oxidative cleavage of the C-N bond in benzylamines is a known transformation that can lead to the formation of aldehydes or ketones. mdpi.comresearchgate.net In the case of this compound, oxidation could potentially lead to the cleavage of the benzyl-nitrogen bond, affording 4-aminobenzaldehyde (B1209532) and the corresponding N-methylcarbamate derivative. This type of reaction can be promoted by various oxidizing agents or through electrochemical methods. mdpi.comresearchgate.net

Recent studies have shown that metal-free electrochemical conditions can be employed for the selective oxidative cleavage of the benzyl C-N bond in various benzylamine derivatives. mdpi.comresearchgate.net This method is advantageous as it avoids the use of potentially toxic metal catalysts and harsh oxidants. The reaction proceeds through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. researchgate.net

| Oxidizing System | Plausible Products |

| Electrochemical Oxidation | 4-Aminobenzaldehyde, tert-butyl methylcarbamate |

| Potassium Permanganate | 4-Aminobenzoic acid, and other oxidation products |

| Ceric Ammonium Nitrate | Cleavage of the Boc group and other oxidation products |

The N-Boc protecting group is generally stable to many oxidative conditions, but strong oxidants could lead to its cleavage or other undesired side reactions.

Rearrangements:

Rearrangement reactions involving the N-methylbenzylamine core of this compound are not widely reported in the literature. However, under certain conditions, such as in the presence of strong acids or upon photolysis, rearrangements of benzylamine derivatives can occur. For instance, the Stevens rearrangement or the Sommelet-Hauser rearrangement are known for certain quaternary ammonium salts derived from benzylamines. To undergo these rearrangements, the nitrogen atom would first need to be quaternized, for example, through further alkylation as discussed in the previous section.

Given the lack of specific literature on rearrangement reactions of this particular compound, any proposed rearrangement pathway would be highly speculative. The stability of the N-Boc group under acidic conditions is also a factor to consider, as strong acids are often required to promote such rearrangements.

Derivatization and Analogue Synthesis of Tert Butyl 4 Aminobenzyl Methyl Carbamate

Strategic Functionalization at the Aromatic Ring for Novel Derivatives

The aromatic ring of tert-butyl 4-aminobenzyl(methyl)carbamate is amenable to various functionalization reactions, primarily guided by the activating and ortho-, para-directing effects of the amino group. Electrophilic aromatic substitution (EAS) reactions, such as halogenation and nitration, provide a direct route to introduce new substituents onto the phenyl ring.

The introduction of a nitro group can be achieved using nitrating agents like acetyl nitrate. The nitration of Boc-protected aminobenzenes has been shown to be an effective method for aromatic mono- and dinitration frontiersin.org. Due to the strong activating nature of the amino group, nitration is expected to occur at the positions ortho to the amine. For instance, the nitration of 4-tert-butylchlorobenzene with a mixture of concentrated nitric and sulfuric acids leads to dinitration at the positions meta to the tert-butyl group (ortho to the chloro group) nih.gov.

Halogenation, another key EAS reaction, can introduce bromine or chlorine atoms onto the aromatic ring, which can then serve as handles for further modifications through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aryl halides nih.govgoogle.com. These reactions allow for the introduction of a wide array of functional groups, including alkyl, aryl, and vinyl substituents, thereby expanding the chemical diversity of the derivatives. The use of bulky trialkylphosphine ligands, such as P(t-Bu)3, has been shown to facilitate these couplings under mild conditions, even with challenging substrates like aryl chlorides nih.gov.

The following table summarizes potential functionalization reactions on the aromatic ring:

| Reaction Type | Reagents | Expected Position of Substitution | Potential Subsequent Reactions |

| Nitration | Acetyl nitrate | Ortho to the amino group | Reduction to an amino group |

| Bromination | Br₂ | Ortho to the amino group | Palladium-catalyzed cross-coupling |

| Chlorination | Cl₂ | Ortho to the amino group | Palladium-catalyzed cross-coupling |

| Suzuki Coupling (on halo-derivative) | Arylboronic acid, Pd catalyst | Position of the halogen | - |

| Stille Coupling (on halo-derivative) | Organostannane, Pd catalyst | Position of the halogen | - |

Modifications of the Carbamate (B1207046) Protecting Group for Varied Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions nih.govresearchgate.net. However, different synthetic strategies may require alternative protecting groups with different deprotection conditions to achieve orthogonality. The most common alternatives to the Boc group are the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups researchgate.net.

The Cbz group can be introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base nih.gov. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation researchgate.netmdpi.com. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, typically using piperidine (B6355638) for its removal. This orthogonality allows for selective deprotection of one amine in the presence of others protected with different groups.

The choice of protecting group can also influence the reactivity of the molecule. For instance, a study on the inhibition of butyrylcholinesterase found that Fmoc-amino acids were more potent inhibitors than the corresponding Cbz or Boc analogues, suggesting that the protecting group itself can contribute to biological activity google.com.

The following table outlines the properties of common carbamate protecting groups:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Stable to base, catalytic hydrogenation |

| benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Stable to acid and catalytic hydrogenation |

N-Substituted Analogues and Homologues of the Methylamine (B109427) Group

The synthesis of N-substituted analogues and homologues of the methylamine group in this compound allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties. Two primary strategies for modifying the N-alkyl group are direct N-alkylation of the corresponding N-H carbamate and reductive amination.

Direct N-alkylation of a Boc-protected amine can be achieved by deprotonation with a strong base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), followed by reaction with an alkyl halide. For example, N-Boc aromatic anilines have been successfully alkylated using cesium carbonate in DMF. An electrochemical method has also been reported for the N-alkylation of N-Boc-4-aminopyridines in high yields nih.gov.

Reductive amination offers an alternative route, particularly for the synthesis of secondary amines which can then be protected. This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium cyanoborohydride nih.govmdpi.com. For instance, a one-pot tandem direct reductive amination followed by N-Boc protection has been developed for the selective synthesis of N-Boc protected secondary amines mdpi.com. This approach could be applied by reacting 4-(aminomethyl)aniline with an aldehyde, followed by Boc protection of the newly formed secondary amine.

The following table summarizes methods for the synthesis of N-substituted analogues:

| Method | Starting Material | Reagents | Product |

| Direct N-Alkylation | tert-butyl 4-aminobenzylcarbamate | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., C₂H₅I) | tert-butyl 4-aminobenzyl(ethyl)carbamate |

| Reductive Amination | 4-aminobenzaldehyde (B1209532) | 1. Methylamine 2. Reducing agent 3. Boc₂O | This compound |

Regioselective Synthesis of Advanced Intermediates Bearing Diverse Functionalities

The bifunctional nature of this compound makes it a valuable precursor for the regioselective synthesis of more complex molecules, particularly heterocyclic systems. The presence of both a primary aromatic amine and a protected secondary benzylic amine allows for selective reactions at either nitrogen atom.

One important application of related 2-aminobenzylamine derivatives is in the synthesis of quinazolines and their dihydro counterparts, which are heterocyclic cores of pharmacological interest. The synthesis of 3,4-dihydroquinazolines can be achieved through the sequential N-functionalization of 2-aminobenzylamine followed by cyclodehydration. A similar strategy could potentially be employed with this compound, where the primary aromatic amine reacts with an aldehyde or another electrophile, followed by cyclization involving the benzylic position.

For example, the reaction of 2-aminobenzophenones with aldehydes in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of quinazolines mdpi.com. By analogy, this compound could react with a suitable carbonyl compound, with the primary amine participating in the initial condensation, leading to a regioselectively substituted heterocyclic product. The protected methylamino group would remain intact during this transformation, available for subsequent deprotection and further functionalization.

The synthesis of substituted quinazolin-4(3H)-ones and quinazolines can also be achieved through directed lithiation strategies, showcasing another potential avenue for the regioselective functionalization of derivatives of the title compound nih.gov.

Applications of Tert Butyl 4 Aminobenzyl Methyl Carbamate As a Building Block in Complex Organic Synthesis

Utilization in Heterocyclic Compound Synthesis

The dual functionality of tert--butyl 4-aminobenzyl(methyl)carbamate makes it a strategic starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The primary aromatic amine is a potent nucleophile, capable of participating in cyclization reactions to form rings. For instance, it can react with diketones, haloalkynes, or other electrophilic partners to construct heterocycles such as pyrroles, indoles, or quinolines.

Following the initial cyclization involving the primary amine, the Boc-protected amine can be deprotected to reveal the secondary amine. This newly available reactive site can then be used to close a second ring, leading to the formation of more complex fused heterocyclic systems like benzimidazoles or piperazine-containing structures. The piperazine (B1678402) ring, in particular, is a common motif in many pharmaceutical agents. connectjournals.com The synthesis of piperazine derivatives often involves the coupling of two amino groups, a process for which this building block is well-suited. connectjournals.com

| Heterocyclic System | Reaction Type | Role of Building Block |

| Pyrroles/Indoles | Paal-Knorr / Fischer Synthesis | Primary amine acts as the key nucleophile. |

| Quinolines | Skraup / Friedländer Synthesis | Aromatic amine participates in cyclocondensation. |

| Benzimidazoles | Phillips Condensation | Diamine (after deprotection) reacts with carboxylic acids. |

| Piperazines | Cyclization of Diamines | Serves as a precursor to the diamine needed for ring formation. connectjournals.com |

Role in the Construction of Functionalized Aromatic Systems

The aromatic core of tert-butyl 4-aminobenzyl(methyl)carbamate is amenable to a variety of substitution reactions, allowing for the construction of highly functionalized aromatic systems. The primary amino group can be transformed into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents—such as halogens, cyano, or hydroxyl groups—onto the aromatic ring via Sandmeyer or related reactions.

Furthermore, the Boc-protected amino group can participate in metal-catalyzed cross-coupling reactions. For example, in Suzuki or Buchwald-Hartwig amination reactions, similar Boc-protected aniline (B41778) derivatives are used to couple with boronic acids or aryl halides, respectively. mdpi.com This strategy is employed to synthesize complex biaryl or triarylamine structures, which are of significant interest in materials science for applications like organic photovoltaics. mdpi.com The Boc group ensures that the secondary amine does not interfere with the coupling reaction, providing regiochemical control.

Intermediacy in Multi-Step Synthesis Pathways for Biologically Relevant Molecules

Protected diamines are crucial intermediates in the synthesis of numerous biologically active compounds, including pharmaceuticals. The structural motif present in this compound is found within more complex molecules that exhibit a range of therapeutic activities. For instance, related N-Boc protected phenylenediamines serve as key intermediates in the synthesis of kinase inhibitors and other targeted therapies. researchgate.net

A common synthetic strategy involves using the primary amine for an initial coupling or condensation reaction, such as amide bond formation, to link the building block to another part of the target molecule. nih.gov After this initial step, the Boc group is removed to expose the secondary amine, which can then be further functionalized. This stepwise approach is fundamental to building complex molecules where precise control over the sequence of bond formation is necessary. The use of Boc-protected intermediates is well-documented in the synthesis of compounds with potential anti-inflammatory or anti-cancer properties. researchgate.netnih.gov

Table of Synthetic Steps and Intermediates:

| Target Molecule Class | Initial Reaction at Primary Amine | Deprotection Step | Subsequent Reaction at Secondary Amine |

|---|---|---|---|

| Kinase Inhibitors | Amide coupling with a heterocyclic acid | Trifluoroacetic Acid (TFA) | Alkylation or Acylation |

| Anti-inflammatory Agents | Sulfonamide formation | HCl in Dioxane | Reductive amination |

Application in Combinatorial Chemistry and Library Synthesis for Chemical Diversification

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. cuny.edu this compound is an ideal scaffold for such purposes due to its two distinct reactive sites. In a typical parallel synthesis workflow, the primary amine can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates in separate reaction vessels. cuny.edu

Following this first diversification step, the resulting products can be treated with acid to remove the Boc protecting group. This reveals the secondary amine across the entire library of compounds. A second set of diverse building blocks can then be introduced to react with this newly exposed amine, exponentially increasing the number of unique final compounds. This two-dimensional diversification strategy allows for the efficient exploration of chemical space around a core scaffold, which is a powerful technique in drug discovery for identifying lead compounds with desired biological activity. cuny.edu

Spectroscopic and Structural Elucidation Methodologies for Tert Butyl 4 Aminobenzyl Methyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For tert-butyl 4-aminobenzyl(methyl)carbamate, ¹H and ¹³C NMR spectra would provide the initial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.4-1.5 ppm. The N-methyl group protons would also produce a singlet at approximately 2.9-3.1 ppm. The benzylic methylene (B1212753) (CH2) protons would likely appear as a singlet around 4.2-4.4 ppm. The aromatic protons on the benzene (B151609) ring would present as two distinct doublets, characteristic of a 1,4-disubstituted pattern, integrating to two protons each. The protons ortho to the amino group would be expected around 6.6 ppm, while those ortho to the benzyl (B1604629) group would appear further downfield, around 7.1 ppm. rsc.org The primary amine (NH2) protons would show a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The tert-butyl carbons would show two signals: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. rsc.org The N-methyl carbon would resonate in the 30-35 ppm range, while the benzylic carbon would be found further downfield. The aromatic carbons would give four distinct signals, with their chemical shifts influenced by the electron-donating amino group and the carbamate-substituted methylene group.

For a complete and unambiguous assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov A COSY spectrum would confirm the coupling between adjacent aromatic protons. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, definitively connecting the tert-butyl group to the carbamate (B1207046) carbonyl, the N-methyl and benzyl groups to the carbamate nitrogen, and the benzyl group to the aromatic ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds. rsc.org

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| tert-butyl (-C(CH₃)₃) | ~1.5 (singlet, 9H) | ~28 (methyls), ~80 (quaternary) |

| N-methyl (-NCH₃) | ~3.0 (singlet, 3H) | ~34 |

| Benzylic (-CH₂-) | ~4.3 (singlet, 2H) | ~52 |

| Aromatic (Ar-H ortho to -CH₂-) | ~7.1 (doublet, 2H) | ~129 |

| Aromatic (Ar-H ortho to -NH₂) | ~6.6 (doublet, 2H) | ~115 |

| Amine (-NH₂) | Broad singlet | N/A |

| Carbamate (C=O) | N/A | ~155 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C13H20N2O2), the calculated molecular weight is 236.31 g/mol . chemcd.com A high-resolution mass spectrometry (HRMS) experiment would confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) at m/z 236. A characteristic fragmentation pattern for Boc-protected amines is the loss of a tert-butyl group ([M - 57]⁺) or isobutylene (B52900) ([M - 56]⁺). Another common fragmentation is the loss of the entire tert-butoxycarbonyl (Boc) group to yield a key fragment. Benzylic cleavage is also highly probable, leading to the formation of a tropylium-like ion or a 4-aminobenzyl cation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Identity | Description of Loss |

|---|---|---|

| 236 | [M]⁺ | Molecular Ion |

| 180 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 179 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 135 | [M - C₅H₉O₂]⁺ | Loss of Boc group radical |

| 106 | [C₇H₈N]⁺ | 4-aminobenzyl cation from benzylic cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching of the primary aromatic amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic (tert-butyl, methyl, methylene) and aromatic groups would be observed just below and above 3000 cm⁻¹, respectively. The most prominent peak would likely be the strong C=O (carbonyl) stretch of the carbamate group, typically found around 1700-1720 cm⁻¹. rsc.org The C-N stretching vibrations would appear in the fingerprint region, generally between 1350 and 1000 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound Reference data from similar carbamate structures. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium to Strong |

| Carbamate (C=O) | Stretch | 1700 - 1720 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Aliphatic C-N | Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination

While the other spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography is the only technique that can provide an unambiguous, three-dimensional structure of a molecule in the solid state. This method yields precise data on bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound itself is not publicly available, analysis of related structures, such as tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate, provides valuable insight. nih.gov An X-ray crystallographic study would reveal the conformation of the carbamate group, the orientation of the tert-butyl and methyl substituents, and the planarity of the aromatic ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine, that dictate the crystal packing arrangement. nih.gov

Table 4: Example Crystal Data for a Structurally Related Derivative, C₁₈H₂₂N₂O₂ Data from tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9090 (10) |

| b (Å) | 9.7779 (18) |

| c (Å) | 14.199 (7) |

| α (°) | 89.683 (13) |

| β (°) | 87.968 (14) |

| γ (°) | 83.963 (15) |

| Volume (ų) | 815.3 (5) |

Computational and Theoretical Investigations of Tert Butyl 4 Aminobenzyl Methyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. mdpi.com For tert-butyl 4-aminobenzyl(methyl)carbamate, these calculations can map out the electron distribution, identify reactive sites, and quantify molecular properties.

The electronic structure is fundamentally described by the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

DFT calculations can be employed to compute various reactivity descriptors. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the analysis of frontier molecular orbitals can reveal differences in the reactivity among a series of related carbamate (B1207046) compounds. mdpi.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Carbamate Structure

| Property | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 6.0 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.0 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.04 eV |

Note: The values presented are illustrative for a generic aromatic carbamate, calculated using a common DFT method (e.g., B3LYP/6-311++G(d,p)), and would require specific computation for this compound. mdpi.comresearchgate.netrsc.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface. Red-colored regions indicate areas of high electron density (nucleophilic sites), such as the oxygen and nitrogen atoms, while blue regions denote electron-deficient areas (electrophilic sites). This information is crucial for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the preferred conformations of this compound and the nature of its interactions with other molecules, such as solvents or biological receptors.

The carbamate functional group is known for its conformational flexibility, primarily due to rotation around the C-N bond, leading to syn and anti rotamers. nih.gov The energy barrier for this rotation is significant, often allowing for the observation of distinct conformers at room temperature. researchgate.net The presence of a bulky tert-butyl group and a flexible aminobenzyl group in the target molecule suggests a complex conformational landscape.

MD simulations can explore this landscape by simulating the molecule's movement over nanoseconds or longer. The resulting trajectories can be analyzed to identify the most stable conformations and the energetic barriers between them. This is particularly important as the biological activity or chemical reactivity of a molecule can be highly dependent on its three-dimensional shape.

Intermolecular interactions, such as hydrogen bonding, are critical for understanding the behavior of the compound in different environments. The primary amine group on the benzyl (B1604629) ring and the carbamate's N-H (if present, though substituted here with methyl) and C=O groups can act as hydrogen bond donors and acceptors, respectively. nih.gov MD simulations in explicit solvent (e.g., water) can model these interactions precisely, providing insights into solubility and solvation energies.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Site (Donor/Acceptor) | Significance |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH₂) as donor | Influences solubility in protic solvents and interactions with biological targets. |

| Hydrogen Bonding | Carbamate carbonyl (C=O) as acceptor | Key interaction site for hydrogen bond donors. |

| π-π Stacking | Phenyl ring | Can lead to aggregation or interaction with aromatic residues in proteins. |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Understanding

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. mdpi.com

Carbamates can be synthesized through various methods, such as the reaction of an isocyanate with an alcohol or the Curtius rearrangement of an acyl azide. nih.govorganic-chemistry.org For instance, one potential synthesis of the target molecule could involve the reaction of 4-aminobenzyl(methyl)amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Theoretical modeling of this reaction would involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate for each step. This is a critical structure that determines the reaction rate.

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing Reaction Mechanisms: Elucidating the step-by-step process of bond formation and breakage.

This analysis can help optimize reaction conditions (e.g., temperature, catalyst) by identifying the rate-limiting step and suggesting ways to lower its activation energy. mdpi.com For example, computational studies can compare catalyzed versus uncatalyzed reaction pathways to explain the role of a catalyst in enhancing reaction efficiency. mdpi.com

Table 3: Illustrative Energy Profile for a Two-Step Carbamate Synthesis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., amine + Boc₂O) | 0 |

| TS1 | Transition state for the first step | +15 |

| Intermediate | Intermediate product | -5 |

| TS2 | Transition state for the second step | +10 |

| Products | Final carbamate product | -20 |

Note: These values are hypothetical and serve to illustrate a typical reaction energy profile that could be generated through computational modeling.

Structure-Reactivity Relationship Studies to Guide Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies use computational descriptors to build mathematical models that correlate a molecule's structure with its biological activity or toxicity. mdpi.com These models are invaluable for guiding the design of new chemical entities with improved properties.

For this compound, a QSAR study could be undertaken if a series of its analogs were synthesized and tested for a specific biological activity. The process would involve:

Generating Descriptors: Calculating a wide range of computational descriptors for each analog. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. mdpi.com

Model Building: Using statistical methods, such as multiple linear regression (MLR), to create an equation that relates a subset of these descriptors to the observed activity.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. For example, a QSTR model for carbamates might reveal that toxicity is correlated with the electrophilicity index and specific Hirshfeld charges, guiding the design of safer alternatives. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for Industrial Scale-Up

The viability of any chemical compound for widespread application hinges on the ability to produce it in large quantities, cost-effectively, and with minimal environmental impact. Future research into tert-butyl 4-aminobenzyl(methyl)carbamate will likely prioritize the development of novel and efficient synthetic routes amenable to industrial scale-up. Current laboratory-scale syntheses may rely on multi-step procedures that, while effective for producing small quantities, are often impractical for large-scale production due to factors such as expensive reagents, harsh reaction conditions, and the generation of significant waste.

A key area of investigation will be the exploration of catalytic methods that can streamline the synthesis process. This could involve the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions in a more efficient and selective manner. The goal will be to develop a process with high atom economy, reducing the amount of starting materials that are converted into byproducts. Furthermore, research into continuous flow synthesis methodologies could offer significant advantages for industrial production, allowing for better control over reaction parameters, improved safety, and potentially higher yields and purity.

Exploration of Expanded Reactivity Profiles for New Chemical Transformations

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups: the Boc-protected amine, the secondary amine, and the aromatic ring. A deeper understanding of its reactivity profile is crucial for unlocking its full potential in organic synthesis. Future research will likely focus on systematically exploring the reactions of each of these functional groups under a variety of conditions.

The primary amino group on the aromatic ring, for instance, is a versatile handle for a wide range of chemical transformations. Researchers will likely investigate its participation in reactions such as diazotization followed by substitution, allowing for the introduction of a wide array of functionalities onto the aromatic ring. Additionally, its use in coupling reactions, such as the Buchwald-Hartwig amination, could lead to the synthesis of complex tri- and tetra-substituted aromatic compounds.

The Boc-protected secondary amine also presents opportunities for selective chemical manipulation. While the Boc group is a robust protecting group, conditions for its selective removal in the presence of other sensitive functional groups could be further optimized. Moreover, the reactivity of the N-methyl group could be explored, for example, in directed C-H activation reactions.

The aromatic ring itself can undergo electrophilic aromatic substitution reactions. Investigating the regioselectivity of these reactions, influenced by the activating effect of the amino group and the steric hindrance of the carbamate (B1207046) moiety, will be essential for controlling the synthesis of specifically substituted derivatives. A comprehensive understanding of the reactivity of this compound will undoubtedly expand its utility as a versatile intermediate in the synthesis of novel organic molecules.

Integration into Advanced Materials Science (e.g., Polymer Chemistry)

The unique combination of a reactive primary amine and a protected secondary amine makes this compound an intriguing candidate for integration into advanced materials, particularly in the field of polymer chemistry. The primary amine can serve as a reactive site for polymerization, allowing the molecule to be incorporated as a monomer into various polymer backbones.

One potential application is in the synthesis of novel polyamides or polyimides. The primary amine can react with dicarboxylic acids or their derivatives to form amide linkages, leading to the formation of high-performance polymers. The presence of the Boc-protected secondary amine and the methyl group along the polymer chain could impart unique properties to the resulting material, such as altered solubility, thermal stability, or mechanical strength.

Furthermore, the possibility of deprotecting the secondary amine after polymerization opens up avenues for post-polymerization modification. This would allow for the introduction of new functional groups along the polymer chain, leading to materials with tailored properties for specific applications. For example, the deprotected amine could be used to attach cross-linking agents, graft other polymer chains, or introduce moieties that enhance properties like conductivity or biocompatibility. The potential to create functional polymers with precisely controlled architectures makes this compound a promising building block for the next generation of advanced materials.

Role in Advanced Catalysis and Method Development in Organic Chemistry

The structural features of this compound also suggest its potential utility in the development of new catalysts and catalytic methods in organic chemistry. The presence of two distinct amine functionalities offers the possibility of creating novel ligand scaffolds for metal-based catalysts.

Following deprotection of the secondary amine, the resulting diamine structure could be used to chelate to a variety of transition metals. The electronic and steric properties of the resulting metal complexes could be fine-tuned by modifying the aromatic ring or the substituents on the nitrogen atoms. These novel catalysts could then be screened for their activity in a range of important organic transformations, such as asymmetric hydrogenation, cross-coupling reactions, or C-H activation.

Moreover, the molecule itself, or its derivatives, could function as an organocatalyst. The amine groups could participate in hydrogen bonding interactions or act as Brønsted or Lewis bases to activate substrates in various reactions. The development of chiral derivatives of this compound could lead to new asymmetric organocatalysts for the enantioselective synthesis of valuable chiral molecules. The exploration of this compound in the context of catalysis is still in its early stages, but the potential for discovering new and efficient catalytic systems is a significant and exciting prospect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-aminobenzyl(methyl)carbamate, and how can intermediates be optimized?

- Methodology : Multi-step synthesis often involves coupling reactions using tert-butyl carbamate intermediates. For example, tert-butyl carbamates are synthesized under inert atmospheres (e.g., nitrogen) with catalysts like Pd₂(dba)₃ and ligands such as BINAP in toluene, followed by reduction steps using Fe powder and NH₄Cl in ethanol . Optimizing intermediates requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products.

- Key Considerations : Use anhydrous conditions for moisture-sensitive steps and purify intermediates via column chromatography (silica gel, gradient elution) to ensure high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm structural integrity, with tert-butyl groups appearing as singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Aromatic protons from the benzyl group resonate at 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, with molecular ion peaks matching the calculated mass (e.g., C₁₄H₂₁N₃O₂ requires [M+H]⁺ = 264.17) .

- IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹, and NH stretches at ~3300 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis. Avoid exposure to strong acids/bases, which degrade the carbamate group. Monitor stability via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

- Methodology : Chiral auxiliaries or asymmetric catalysis can induce diastereoselectivity. For example, use tert-butyl carbamates with stereogenic centers (e.g., (1S,4S)- or (1R,4R)-configured cyclohexyl groups) and optimize reaction conditions (temperature, solvent polarity) to favor desired stereoisomers. Chiral HPLC or polarimetry validates enantiomeric excess .

- Case Study : A patent application achieved diastereomer separation using tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate via fractional crystallization .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

- Methodology : Cross-validate data using multiple techniques:

- Melting Point : Compare DSC results with capillary methods to account for polymorphism or impurities.

- Solubility : Use shake-flask assays in solvents like DMSO, ethanol, or water, and corroborate with computational models (e.g., Hansen solubility parameters) .

- Example : Discrepancies in reported solubility may arise from varying purity grades (e.g., 95% vs. 98%); always document purity and analytical methods .

Q. What strategies mitigate instability during catalytic reactions involving tert-butyl carbamates?

- Methodology :

- Protecting Groups : Temporarily protect reactive amino groups with Boc (tert-butoxycarbonyl) to prevent undesired side reactions.

- Catalyst Screening : Test palladium, nickel, or copper catalysts under mild conditions (e.g., room temperature) to preserve the carbamate moiety .

Q. How can researchers assess the ecological impact of this compound?

- Methodology : Conduct standardized ecotoxicological assays:

- Aquatic Toxicity : Use Daphnia magna or algae growth inhibition tests (OECD 201/202).

- Biodegradation : Apply OECD 301B (CO₂ evolution test) to evaluate persistence.

- Note : Current safety data sheets lack ecological data, necessitating experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.